molecular formula C14H28N2 B086160 N,N'-Dibutylidenehexane-1,6-diamine CAS No. 1002-91-1

N,N'-Dibutylidenehexane-1,6-diamine

Cat. No.: B086160
CAS No.: 1002-91-1
M. Wt: 224.39 g/mol
InChI Key: BXVWDQVTNGDHOK-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-dibutylidene- is an organic compound with the chemical formula C14H28N2. It is a derivative of hexanediamine, where the amine groups are modified with butylidene groups. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexanediamine, N,N’-dibutylidene- can be synthesized through the reaction of 1,6-hexanediamine with butyraldehyde under specific conditions. The reaction typically involves:

    Reactants: 1,6-hexanediamine and butyraldehyde.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of 1,6-hexanediamine, N,N’-dibutylidene- may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-dibutylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its primary amine form.

    Substitution: The butylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the primary amine .

Scientific Research Applications

1,6-Hexanediamine, N,N’-dibutylidene- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-hexanediamine, N,N’-dibutylidene- involves its interaction with molecular targets such as enzymes and receptors. The butylidene groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Hexanediamine, N,N’-dibutylidene- is unique due to the presence of butylidene groups, which can impart distinct chemical and biological properties compared to its analogs. These modifications can influence the compound’s reactivity, binding affinity, and overall functionality in various applications .

Properties

CAS No.

1002-91-1

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

N-[6-(butylideneamino)hexyl]butan-1-imine

InChI

InChI=1S/C14H28N2/c1-3-5-11-15-13-9-7-8-10-14-16-12-6-4-2/h11-12H,3-10,13-14H2,1-2H3

InChI Key

BXVWDQVTNGDHOK-UHFFFAOYSA-N

SMILES

CCCC=NCCCCCCN=CCCC

Canonical SMILES

CCCC=NCCCCCCN=CCCC

1002-91-1

Origin of Product

United States

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